4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step organic synthesis. The process may include:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne under copper(I) catalysis.
Synthesis of the 1,2,5-oxadiazole ring: This step might involve the cyclization of a suitable precursor, such as a nitrile oxide, with an appropriate dipolarophile.
Attachment of the triazinoindole moiety: This could be done via a condensation reaction involving the triazinoindole derivative and a hydrazine compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalyst optimization: Using more efficient or recyclable catalysts.
Reaction conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and purity.
Purification processes: Implementing advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the triazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the hydrazone linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s structural similarity to bioactive molecules makes it a candidate for drug discovery and development. It could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinally, the compound might exhibit pharmacological activities such as anti-cancer, anti-inflammatory, or antimicrobial effects. Its unique structure allows for interactions with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-thiadiazol-3-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-thiol: Contains a thiol group instead of an amine group.
Uniqueness
The uniqueness of 4-(5-methyl-4-{(1Z)-1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine lies in its combination of multiple heterocyclic rings and functional groups, which confer a wide range of reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H14N12O |
---|---|
Molecular Weight |
390.36 g/mol |
IUPAC Name |
4-[5-methyl-4-[(Z)-C-methyl-N-(5H-[1,2,4]triazino[5,6-b]indol-3-ylamino)carbonimidoyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C16H14N12O/c1-7(11-8(2)28(27-22-11)15-13(17)25-29-26-15)20-23-16-19-14-12(21-24-16)9-5-3-4-6-10(9)18-14/h3-6H,1-2H3,(H2,17,25)(H2,18,19,23,24)/b20-7- |
InChI Key |
RVHFEZWFDJRVPK-SCDVKCJHSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)/C(=N\NC3=NC4=C(C5=CC=CC=C5N4)N=N3)/C |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=NNC3=NC4=C(C5=CC=CC=C5N4)N=N3)C |
Origin of Product |
United States |
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